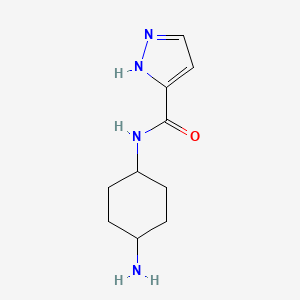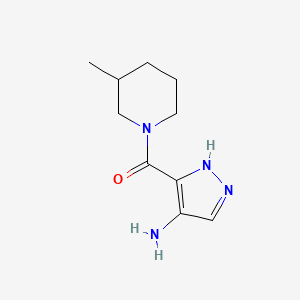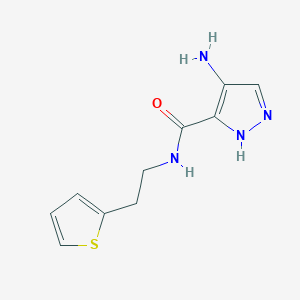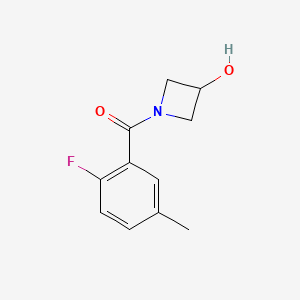
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer and inflammation.
Wirkmechanismus
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. This compound inhibits the binding of BET proteins to acetylated histones, thereby preventing the activation of gene expression. This leads to downregulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α. In preclinical models of cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have synergistic effects with other anti-cancer agents, such as bortezomib and lenalidomide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide include further preclinical and clinical studies and the development of more potent and selective BET inhibitors.
Synthesemethoden
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is synthesized through a multistep process involving the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with hydrazine hydrate to yield 2-(thiophen-2-yl)ethyl hydrazine. The resulting compound is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form this compound. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, psoriasis, and asthma. Additionally, this compound has shown promising results in preclinical models of cancer, including acute myeloid leukemia and multiple myeloma.
Eigenschaften
IUPAC Name |
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6(8-3-2-4-16-8)13-10(15)9-7(11)5-12-14-9/h2-6H,11H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJLVBRWLCDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)



